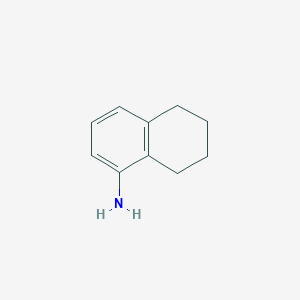

5,6,7,8-Tetrahydro-1-naphthylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODWJACROGQSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176701 | |

| Record name | 1-Naphthylamine, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-41-6 | |

| Record name | 5,6,7,8-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tetralinylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthylamine, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TETRALINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0L74S8K6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-1-naphthylamine

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 5,6,7,8-Tetrahydro-1-naphthylamine, a pivotal molecule in medicinal chemistry and organic synthesis. Known also as 1-Amino-5,6,7,8-tetrahydronaphthalene or 5-Aminotetralin, this compound serves as a crucial scaffold for the development of a variety of therapeutic agents. This document delves into its synthesis, reactivity, spectroscopic profile, and safety considerations, offering valuable insights for researchers, scientists, and professionals in drug development. The content is structured to provide not just procedural details but also the underlying chemical principles that guide its application.

Introduction

This compound (THN) is a bicyclic primary amine that integrates a saturated cyclohexane ring with an aniline moiety. This unique structural amalgamation confers a conformationally restrained framework that is of significant interest in the design of ligands for various biological targets. Its derivatives have been explored for their activity as dopamine receptor agonists and serotonin (5-HT) receptor modulators, highlighting its importance as a pharmacophore.[1][2][3] The tetralin core provides a rigid backbone, allowing for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with protein binding sites. This guide will explore the fundamental chemical characteristics of THN, providing a robust foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2217-41-6 | |

| Molecular Formula | C₁₀H₁₃N | [4] |

| Molecular Weight | 147.22 g/mol | |

| Appearance | Dark red to brown liquid | |

| Melting Point | 38 °C (lit.) | [5] |

| Boiling Point | 275-277 °C at 713 mmHg (lit.) | [5] |

| Density | Not specified | |

| Refractive Index (n20/D) | 1.590 (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Information not readily available |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a suitable precursor. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Catalytic Hydrogenation of 1-Naphthol Derivatives

A prevalent method for the synthesis of the tetralin scaffold involves the catalytic hydrogenation of naphthol derivatives. This approach is advantageous for its efficiency and the use of readily available starting materials.

Caption: Synthetic pathway from 1-Naphthol to this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 1-Naphthol

-

Hydrogenation of 1-Naphthol: 1-Naphthol is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A palladium on carbon (10% Pd/C) catalyst is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until the theoretical amount of hydrogen is consumed.[6] The catalyst is removed by filtration, and the solvent is evaporated to yield 5,6,7,8-Tetrahydro-1-naphthol.[6][7]

-

Oxidation to 1-Tetralone: The resulting 5,6,7,8-Tetrahydro-1-naphthol is oxidized to 1-Tetralone using a suitable oxidizing agent.

-

Oximation of 1-Tetralone: 1-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcohol solvent. The mixture is heated to form 1-Tetralone oxime.

-

Reduction of 1-Tetralone Oxime: The purified 1-Tetralone oxime is then reduced to this compound. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.

Reductive Amination of 1-Tetralone

Reductive amination of 1-tetralone provides a more direct route to this compound. This one-pot reaction involves the formation of an imine intermediate from 1-tetralone and an amine source, which is then reduced in situ.

Caption: Reductive amination of 1-Tetralone.

Experimental Protocol: Reductive Amination

-

Reaction Setup: 1-Tetralone is dissolved in a protic solvent like methanol.

-

Amine Source: An excess of an amine source, such as ammonia or ammonium acetate, is added to the solution.

-

pH Adjustment: The pH of the mixture is adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Workup and Purification: The reaction is monitored for completion (e.g., by TLC or LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by extraction and chromatography or crystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution.

Reactions of the Amino Group

The primary amino group is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and diazotization. These reactions are fundamental to the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.

-

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents onto the aromatic ring.

Electrophilic Aromatic Substitution

The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the fused saturated ring influences the positions of substitution. The positions ortho and para to the amino group (positions 2 and 4) are activated.

Caption: Electrophilic aromatic substitution on this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectral data is available for detailed structural analysis. | [8] |

| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the aromatic and aliphatic carbons. | [8] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic portions. | [9][10] |

| Mass Spectrometry (MS) | The mass spectrum provides the molecular weight and fragmentation pattern, confirming the molecular formula. | [9] |

Note: Detailed spectral data can be accessed from specialized databases such as the NIST WebBook and ChemicalBook.[4][8][9][10]

Applications in Drug Development

The rigid framework of the aminotetralin scaffold has made it a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for a variety of therapeutic applications.

-

Dopamine Receptor Agonists: Certain derivatives have shown potent agonist activity at dopamine receptors, making them of interest for the treatment of Parkinson's disease and other neurological disorders.[2]

-

Serotonin Receptor Modulators: The aminotetralin core is also present in compounds that modulate serotonin receptors, which are targets for antidepressants, anxiolytics, and antipsychotics.[3][11]

-

Narcotic Antagonists: Some aminotetralin derivatives have been explored for their potential as narcotic antagonists.[12]

The versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is a chemical that requires careful handling to minimize exposure and ensure safety in a laboratory setting.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14] The toxicological properties have not been fully investigated.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin and eye contact.[15][14] A NIOSH-approved respirator should be used when necessary.[15]

-

Handling: Use with adequate ventilation in a well-ventilated place.[15][14] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[15] Wash thoroughly after handling.[15][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15][14] Store locked up.[14]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[15] If inhaled, move to fresh air.[15] If swallowed, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[15] Seek immediate medical attention in all cases of exposure.[15]

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[15] Wear a self-contained breathing apparatus and full protective gear.[15]

Conclusion

This compound is a compound of significant chemical and pharmaceutical interest. Its synthesis is well-established, and its reactivity offers numerous possibilities for the creation of diverse chemical libraries. The insights provided in this guide, from its fundamental physicochemical properties to its applications in drug discovery, underscore its importance as a building block for the development of novel therapeutics. A thorough understanding of its chemical properties, coupled with stringent safety practices, is paramount for its effective and safe utilization in research and development.

References

-

1-Naphthalenamine, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

- Reifenrath, W. G., Fries, D. S., et al. (1978). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry, 21(8), 807–810.

-

This compound - Stenutz. (n.d.). Retrieved from [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (n.d.). Retrieved from [Link]

-

1-Naphthalenamine, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

- US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents. (n.d.).

-

1-Naphthalenamine, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Aminotetralin - Wikipedia. (n.d.). Retrieved from [Link]

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [Link]

-

1-Aminotetralin - Wikiwand. (n.d.). Retrieved from [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC - NIH. (n.d.). Retrieved from [Link]

-

5,6,7,8-tetrahydro-1-naphthol CAS 529-35-1 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

-

1-Aminotetralin, (S)- | C10H13N | CID 7058074 - PubChem. (n.d.). Retrieved from [Link]

-

2-Aminotetralin - Wikipedia. (n.d.). Retrieved from [Link]

-

ar-TETRAHYDRO-α-NAPHTHOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

CAS No : 2217-43-8 | Product Name : 5,6,7,8-Tetrahydro-2-naphthylamine | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed. (n.d.). Retrieved from [Link]

-

Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl) - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 5. This compound | 2217-41-6 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5,6,7,8-tetrahydro-1-naphthol CAS 529-35-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound(2217-41-6) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 10. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 11. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.no [fishersci.no]

- 14. echemi.com [echemi.com]

- 15. This compound(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

5,6,7,8-Tetrahydro-1-naphthylamine CAS number 2217-41-6

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1-naphthylamine (CAS 2217-41-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as 5-Aminotetralin. It is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile amine as a critical building block in the synthesis of complex chemical entities. We will delve into its fundamental properties, established synthetic routes, analytical characterization, key applications, and essential safety protocols, offering field-proven insights beyond standard catalog information.

Core Compound Identity and Physicochemical Profile

This compound (CAS No. 2217-41-6) is an organic compound featuring a partially saturated bicyclic naphthalene core with a primary amine substituent on the aromatic ring.[1] This structure, often referred to as a tetralin moiety, is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. At room temperature, it typically exists as a white to off-white crystalline solid or a dark red to brown liquid, depending on purity, with a characteristic faint amine-like odor.[2][3]

The presence of the amine group makes the compound basic and allows it to readily participate in a wide range of chemical transformations, including nucleophilic substitutions and coupling reactions.[1] It exhibits moderate solubility in organic solvents like ethanol and methanol but is sparingly soluble in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2217-41-6 | |

| Molecular Formula | C₁₀H₁₃N | [4] |

| Molecular Weight | 147.22 g/mol | [4] |

| Appearance | White to off-white crystalline solid or dark red to brown liquid | [2][3] |

| Melting Point | 38 °C (lit.) | [5] |

| Boiling Point | 275-277 °C at 713 mmHg (lit.) | [5] |

| Density | 1.060 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.590 (lit.) | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Synonyms | 1-Amino-5,6,7,8-tetrahydronaphthalene, 5-Aminotetralin | [7] |

Synthesis and Reaction Chemistry

The synthesis of this compound historically dates back to early 20th-century explorations of aromatic amines.[2] The most prevalent and industrially viable synthetic strategies involve the chemical reduction of a naphthalene precursor.

Primary Synthetic Pathway: Reduction of 1-Naphthylamine

The most direct method is the catalytic hydrogenation of 1-Naphthylamine. This reaction selectively reduces the unsubstituted aromatic ring while preserving the amine-bearing ring. The choice of catalyst and reaction conditions is critical to prevent over-reduction or reduction of the wrong ring.

Caption: Catalytic hydrogenation of 1-Naphthylamine.

Protocol Insight: The causality for choosing a catalyst like Rhodium or Ruthenium on carbon lies in their ability to selectively hydrogenate the carbocyclic ring of naphthalene systems under controlled conditions, minimizing reduction of the amine-substituted ring. The reaction is typically performed in a suitable solvent under hydrogen pressure. An alternative, though less common, approach involves chemical reducing agents such as lithium aluminum hydride.[2]

Alternative Pathway: Reduction of 1-Nitronaphthalene

A two-step approach can also be employed, starting from 1-Nitronaphthalene. The nitro group is first reduced to an amine to form 1-Naphthylamine, which is then subjected to hydrogenation as described above. This pathway is useful when 1-Nitronaphthalene is a more accessible starting material.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful application, particularly in pharmaceutical synthesis where impurities can have significant downstream effects. A multi-technique approach is standard.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity | Provides a characteristic proton signal pattern for the aromatic and aliphatic regions. |

| ¹³C NMR | Structural confirmation | Shows the number of unique carbon environments, confirming the bicyclic structure. |

| Mass Spectrometry (MS) | Molecular weight verification | The molecular ion peak corresponding to the compound's molecular weight (147.22) is observed.[8] |

| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic peaks for N-H stretching of the primary amine and C-H stretching for aromatic and aliphatic groups. |

| Gas Chromatography (GC) | Purity assessment | Determines the percentage purity of the compound and identifies any volatile impurities. |

Self-Validating Protocol: Purity Assessment by GC-MS A robust method for quality control is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample onto a GC equipped with a non-polar or medium-polarity capillary column. A temperature gradient program is used to separate the main compound from any impurities or residual starting materials.

-

MS Detection: The eluent from the GC column is directed into a mass spectrometer. Mass spectra are continuously recorded.

-

Data Analysis: The resulting chromatogram will show a major peak for this compound. The area of this peak relative to the total area of all peaks provides the purity value. The mass spectrum of the main peak must match the known spectrum of the compound, confirming its identity. Any minor peaks can be tentatively identified by their mass spectra, providing insight into the impurity profile.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a crucial intermediate. Its rigid scaffold and reactive amine handle make it a valuable starting point for diverse molecular architectures.

Intermediate for Bioactive Molecules

This compound serves as a key reagent in the synthesis of various pharmacologically active agents.

-

BK Channel Activators: It is used in the synthesis of GoSlo-SR-5-69, a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels, which are targets for conditions like epilepsy and overactive bladder.[5]

-

Hypoxia-Inducible Factor (HIF) Pathway Inhibitors: It is also a reagent for synthesizing benzopyrans and related compounds that act as inhibitors of the HIF pathway, a key target in cancer therapy.[5]

Scaffold in Medicinal Chemistry

The "5-aminotetralin" core is a well-known pharmacophore that mimics the structure of dopamine. Derivatives of this scaffold have been extensively explored for their activity at dopamine and serotonin receptors, making them relevant for developing treatments for neurological and psychiatric disorders, such as Parkinson's disease. While this compound itself is a fragment, it provides the foundational structure for building more complex and selective receptor agonists or antagonists.

Caption: Synthetic utility of this compound.

Industrial Chemical Synthesis

Beyond pharmaceuticals, it has established industrial uses:

-

Dye Intermediates: The amine group can be diazotized and coupled with other aromatic compounds to produce a variety of dyes.[1][2]

-

Rubber Chemicals: It serves as a precursor for antioxidants and antiozonants in the rubber industry. Its mechanism involves scavenging free radicals that would otherwise degrade the rubber polymer matrix.[2]

Safety, Handling, and Storage

As with any reactive amine, proper handling of this compound is crucial. The toxicological properties have not been fully investigated, and it should be treated as a potentially hazardous substance.[3]

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory tract irritation. | [3][9] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [3][9] |

| Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides. | [3][9] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [3][9] |

Mandatory Personal Protective Equipment (PPE)

A self-validating safety system requires consistent and correct use of PPE.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH or EN 149 approved respirator if ventilation is inadequate or when handling large quantities.[3] All work should be conducted in a chemical fume hood.[9]

Emergency Procedures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Seek immediate medical attention.[3][9]

-

Spills: Absorb the spill with an inert material (e.g., sand, dry earth) and place it into a designated chemical waste container.[3]

Conclusion

This compound is a foundational chemical entity whose value lies in its versatility as a synthetic intermediate. Its unique combination of a conformationally restricted tetralin core and a reactive primary amine has cemented its role in diverse fields, from industrial materials to the frontier of drug discovery. For the research and development professional, a thorough understanding of its synthesis, characterization, and safe handling is not merely academic but essential for leveraging its full potential in the creation of novel and valuable molecules.

References

- This compound 2217-41-6 wiki. Guidechem.

- This compound(2217-41-6). ChemicalBook.

- This compound 99 2217-41-6. Sigma-Aldrich.

- This compound | 2217-41-6. ChemicalBook.

- AB142175 | CAS 2217-41-6. abcr Gute Chemie.

- CAS 2217-41-6: this compound. CymitQuimica.

- This compound. CAS Common Chemistry.

- SAFETY D

- 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST WebBook.

- This compound(2217-41-6) 1H NMR. ChemicalBook.

- This compound; Product No: A0995. TCI Chemicals.

- This compound 99. Sigma-Aldrich.

Sources

- 1. CAS 2217-41-6: this compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 5,6,7,8-四氢-1-萘胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2217-41-6 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 8. This compound(2217-41-6) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

5,6,7,8-Tetrahydro-1-naphthylamine: A Comprehensive Technical Guide for Drug Development Professionals

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 5,6,7,8-Tetrahydro-1-naphthylamine. This versatile compound is a cornerstone in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutics.

Core Molecular Characteristics

This compound, also known as 1-Amino-5,6,7,8-tetrahydronaphthalene or 5-Aminotetralin, is an organic compound characterized by a tetralin framework with a primary amine substituent.[1] Its chemical formula is C₁₀H₁₃N.[1][2][3][4] The structure fuses a benzene ring with a cyclohexane ring, creating a unique conformational rigidity that is highly valuable in the design of targeted therapies.

Molecular Structure:

The foundational structure consists of a bicyclic system where an aromatic ring is fused to a saturated six-membered ring. The amine group at the first position is the primary site of reactivity for derivatization.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol [4][5] |

| Appearance | Clear yellow to brown liquid[2] |

| Melting Point | 38 °C[6] |

| Boiling Point | 275-277 °C at 713 mmHg |

| Density | 1.0607 g/cm³ at 20 °C[6] |

| Refractive Index | n20/D 1.590 |

| Solubility | Insoluble in water[2] |

| CAS Number | 2217-41-6[1][3][4] |

Synthesis and Manufacturing

The industrial synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 1-naphthylamine or the reduction of 1-nitronaphthalene.[2] The choice of starting material and reduction method can influence yield and purity.

Experimental Protocol: Reduction of 1-Nitronaphthalene

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-Nitronaphthalene

-

Iron turnings

-

30% Hydrochloric acid

-

Water

-

Sodium carbonate

-

Apparatus for steam distillation

Procedure:

-

To a reaction vessel equipped with a stirrer, add 200 g of iron turnings, 100 g of water, and 10 ml of 30% hydrochloric acid.[7]

-

Heat the mixture to 50 °C until the evolution of hydrogen ceases.[7]

-

Slowly add 173 g of 1-nitronaphthalene in portions, maintaining the temperature and stirring continuously over 4 hours.[7]

-

After the addition is complete, make the mixture alkaline with sodium carbonate.[7]

-

Isolate the product by steam distillation.[7]

-

The distilled product can be further purified by vacuum distillation to yield a colorless crystalline solid.[7]

Synthesis Workflow Diagram:

Caption: Key stages in the synthesis of this compound.

Applications in Drug Discovery and Development

The rigid scaffold of this compound makes it a valuable pharmacophore in the design of ligands for various receptors. Its derivatives have been explored for a range of therapeutic applications.

-

Dopaminergic Agents: The tetralin core is a key feature of several dopamine receptor agonists and antagonists, which are investigated for the treatment of Parkinson's disease and other neurological disorders.

-

Serotonergic Agents: Its structural motif is also present in compounds targeting serotonin (5-HT) receptors, making it relevant for the development of antidepressants and anxiolytics. For instance, it is a key intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist.[8]

-

Adrenergic Agents: Derivatives have also shown activity at adrenergic receptors, suggesting potential applications in cardiovascular medicine.

Logical Pathway in Drug Design:

Caption: From chemical scaffold to clinical candidate.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[9]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection.[9][10] Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][6][10]

References

-

NIST. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-naphthylamine. Retrieved from [Link]

Sources

- 1. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound 99 2217-41-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.no [fishersci.no]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydro-1-naphthylamine and its Analogs

Introduction: The Aminotetralin Scaffold as a Privileged Structure in Neuropharmacology

5,6,7,8-Tetrahydro-1-naphthylamine, also known as 1-amino-5,6,7,8-tetrahydronaphthalene or 5-aminotetralin, is a fascinating molecule whose pharmacological identity is best understood through the lens of its core chemical framework: the aminotetralin scaffold. This rigidified phenethylamine backbone has proven to be a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds that interact with key neurotransmitter systems in the central nervous system (CNS)[1]. The inherent conformational constraint of the tetralin ring system provides a powerful tool for probing the intricate topographies of G-protein coupled receptor (GPCR) binding pockets, particularly those of the dopamine, serotonin, and adrenergic receptor families[1][2].

This technical guide will provide a comprehensive exploration of the mechanism of action of this compound by examining the extensive structure-activity relationship (SAR) data generated for its chemical relatives. We will delve into the molecular determinants of receptor affinity and functional activity, present detailed protocols for key in vitro assays, and visualize the complex signaling pathways modulated by this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of aminotetralin pharmacology.

Core Tenets of Aminotetralin Pharmacology: A Multi-Target Profile

The pharmacological profile of aminotetralin derivatives is characterized by their engagement with multiple monoaminergic systems. The specific interactions are exquisitely sensitive to subtle structural modifications, including the position of the amino group on the tetralin ring, substitutions on the aromatic ring, and the nature of the substituents on the amino group itself[1].

Dopaminergic Activity: From Receptor Agonism to Prodrug Strategies

The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands[3][4]. Structure-activity relationship studies have revealed that the position and nature of hydroxyl or methoxy groups on the aromatic ring are critical for dopamine receptor affinity and selectivity[1]. For instance, 5-hydroxy-2-aminotetralin derivatives have demonstrated high affinity for dopamine receptors and exhibit potent agonist properties in preclinical models[3][4].

The dopaminergic activity of these compounds is often stereoselective, with one enantiomer displaying significantly higher potency[4]. The interaction of aminotetralin-based agonists with D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled) dopamine receptors triggers downstream signaling cascades that modulate neuronal excitability and gene expression[1].

Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[1]. Conversely, agonism at D2-like receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels[1].

Furthermore, the aminotetralin scaffold has been utilized in the design of prodrugs. For example, enone derivatives of 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one have been synthesized as orally active prodrugs of potent dopamine agonists[5].

Serotonergic Activity: A Focus on 5-HT1 Receptor Subtypes

2-Aminotetralin derivatives have been extensively investigated as ligands for serotonin (5-HT) receptors, demonstrating high affinity and functional activity at various subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D[2][6]. The substitution at the C5 position of the 2-aminotetralin core is a key determinant of affinity and selectivity for serotonin receptors. The introduction of aryl or heteroaryl groups at this position often yields potent ligands, and the specific nature of the aromatic substituent can fine-tune the selectivity profile[1].

5-HT1 receptors are typically coupled to Gi/o proteins, and their activation by an aminotetralin agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[1].

Adrenergic and Monoamine Transporter Interactions

In addition to direct receptor binding, some tetrahydronaphthylamine derivatives have been shown to interact with monoamine transporters. There is evidence for the inhibition of noradrenaline (norepinephrine) and 5-HT reuptake by 1,2,3,4-tetrahydro-2-naphthylamine in rat brain, suggesting that these compounds can modulate synaptic concentrations of these neurotransmitters[7]. This interaction with the norepinephrine transporter (NET) and the serotonin transporter (SERT) adds another layer to the mechanism of action of this class of compounds[8][9][10][11].

Furthermore, recent studies on 5-substituted-2-aminotetralin (5-SAT) analogues have revealed diverse pharmacological activities at α2A- and α2C-adrenergic receptors, with some compounds acting as partial agonists at α2A receptors and inverse agonists at α2C receptors[12].

Proposed Mechanism of Action for this compound

Based on the extensive research on its structural analogs, the mechanism of action of this compound is likely multifaceted, involving interactions with multiple components of the monoaminergic systems. While direct experimental data on this specific compound is limited, a scientifically sound hypothesis can be formulated:

-

Monoamine Transporter Inhibition: Given the evidence for reuptake inhibition by a closely related isomer[7], it is highly probable that this compound acts as an inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT). This would lead to increased synaptic concentrations of norepinephrine and serotonin, thereby enhancing noradrenergic and serotonergic neurotransmission.

-

Monoamine Releasing Activity: The structural similarity of aminotetralins to classic monoamine releasing agents like amphetamine suggests that this compound may also induce the efflux of monoamines from presynaptic terminals[8]. This would be achieved by reversing the direction of monoamine transporters, leading to a non-vesicular release of neurotransmitters.

-

Direct Receptor Interactions: While likely weaker than its effects on transporters, direct interactions with dopamine and serotonin receptors cannot be ruled out. The unsubstituted nature of the aromatic ring and the primary amine in this compound may result in lower affinity for these receptors compared to its more decorated analogs. However, even low-affinity interactions could contribute to its overall pharmacological profile.

Experimental Protocols for In Vitro Characterization

To elucidate the precise mechanism of action of this compound and its derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature for a set duration to allow for binding equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional Activity (EC50/IC50)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist/inverse agonist) the production of cyclic AMP, a key second messenger for many GPCRs.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the receptor of interest in a suitable medium.

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Add the test compound at various concentrations (for agonist testing) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist testing).

-

Stimulate adenylyl cyclase with forskolin (for Gi-coupled receptors).

-

Incubate the plate at 37°C for a specified time.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.

-

Quantitative Data Summary

| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| (2S)-5-PAT | 15 | 18 | 2.5 |

| (2S)-FPT | 12 | 6.1 | 3.0 |

| (2S)-CPT | 25 | 8.0 | 4.2 |

| Data adapted from published literature[13]. |

Conclusion and Future Directions

The mechanism of action of this compound is best understood by considering it within the broader pharmacological context of the aminotetralin chemical class. The available evidence strongly suggests a primary role as a monoamine reuptake inhibitor and potential releasing agent, with likely secondary interactions at dopamine and serotonin receptors. Its simple, unsubstituted structure makes it an intriguing tool compound for dissecting the fundamental SAR of monoamine transporter and receptor interactions.

Future research should focus on the direct in vitro and in vivo characterization of this compound to definitively establish its receptor and transporter affinity and functional activity profile. Such studies would not only illuminate the specific mechanism of this compound but also contribute to a more profound understanding of the versatile and therapeutically relevant aminotetralin scaffold.

References

-

Seiler, M. P., Stoll, A. P., Closse, A., Frick, W., Jaton, A., & Vigouret, J. M. (1986). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 29(6), 912–917. [Link]

-

Fantegrossi, W. E., et al. (2010). In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives. PubMed. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2002). Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity. PubMed, 12(21), 3141-3. [Link]

-

Brems, B. M., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 64(23), 17291–17313. [Link]

-

Seiler, M. P., Stoll, A. P., Closse, A., Frick, W., Jaton, A., & Vigouret, J. M. (1986). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. ACS Publications. [Link]

-

Brems, B. M., Mukherjee, M., & Booth, R. G. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Publications. [Link]

-

Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of Medicinal Chemistry, 25(3), 216–220. [Link]

-

van der Zee, P., Koger, H. S., Gootjes, J., & Hespe, W. (1970). Evidence for inhibition of the reuptake of 5-hydroxytryptamine and noradrenaline by tetrahydronaphthylamine in rat brain. British Journal of Pharmacology, 40(1), 36–46. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. [Link]

-

Sonesson, C., et al. (2003). Orally active analogues of the dopaminergic prodrug 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: synthesis and pharmacological activity. Journal of Medicinal Chemistry, 46(4), 584–590. [Link]

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549. [Link]

-

Pharmaffiliates. (n.d.). 5,6,7,8-Tetrahydro-2-naphthylamine. [Link]

-

Wikipedia. (n.d.). Norepinephrine transporter. [Link]

-

Ramamoorthy, S., & Shippenberg, T. S. (2010). Regulation of monoamine transporters: Role of transporter phosphorylation. Pharmacology & Therapeutics, 127(3), 220–237. [Link]

-

Alkali Scientific. (n.d.). 5, 6, 7, 8-Tetrahydro-1-naphthylamine, min 98%, 100 ml. [Link]

-

Thirtamara Rajamani, K., & Ramamoorthy, S. (2016). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Frontiers in Cellular Neuroscience, 10, 275. [Link]

-

Alkali Scientific. (n.d.). This compound, 1 X 25 g (A80009-25G). [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. [Link]

-

Green, A. R. (2006). Neuropharmacology of 5-hydroxytryptamine. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S145–S152. [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. [Link]

-

Koepsell, H. (2020). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Frontiers in Pharmacology, 11, 592. [Link]

-

Chumpradit, S., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(10), 1594–1602. [Link]

-

Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. The Journal of Pharmacology and Experimental Therapeutics, 324(3), 948–956. [Link]

-

Andersen, J., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 62(11), 5263–5293. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orally active analogues of the dopaminergic prodrug 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for inhibition of the reuptake of 5-hydroxytryptamine and noradrenaline by tetrahydronaphthylamine in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 9. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 10. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Activity of Aminotetralin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminotetralin Scaffold, a Privileged Structure in Neuropharmacology

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with high affinity and selectivity with a variety of G-protein coupled receptors (GPCRs).[1] Its fundamental design features a tetralin core with an amine substituent, creating a rigidified analogue of the neurotransmitter phenethylamine.[1] This conformational constraint is instrumental for researchers, as it provides a powerful tool to explore the specific spatial requirements of receptor binding sites.[1] The versatility of the 2-aminotetralin structure allows for extensive modification at the aromatic ring, the amino group, and the saturated portion of the molecule. These alterations can profoundly influence the pharmacological profile, yielding compounds that act as full agonists, partial agonists, or antagonists at key neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] A deep understanding of the structure-activity relationships (SAR) within this class of compounds is critical for the rational design of novel therapeutics for a wide range of neurological and psychiatric disorders.[1]

Caption: Core 2-aminotetralin scaffold and key modification points.

Part 1: Interaction with Monoamine Receptor Systems

The primary therapeutic value of aminotetralin derivatives stems from their potent activity at dopamine and serotonin receptors, making them vital tools for treating conditions linked to monoaminergic dysfunction.

Dopamine Receptor Activity

2-Aminotetralin derivatives are extensively studied as ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subtypes.[1]

-

D2-like Receptors (Gi/o-coupled): This is the most prominent target for this class of compounds. Agonism at D2-like receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This action decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[1] This signaling cascade is central to the therapeutic effects of dopamine agonists used in Parkinson's disease.[2][3]

-

Rotigotine , a non-ergoline aminotetralin derivative, exemplifies this mechanism. It functions as a potent agonist at D3, D2, and D1 receptors and is used to treat Parkinson's disease and Restless Legs Syndrome.[2][3][4] Its action at D2 and D3 receptors is particularly crucial for improving motor function.[2]

-

-

D1-like Receptors (Gs/olf-coupled): Activation of D1-like receptors has the opposite effect. It stimulates adenylyl cyclase, increasing cAMP levels and PKA activity, which modulates gene expression and neuronal excitability.[1] While many aminotetralins target D2-like receptors, some, like Rotigotine, also possess significant D1 receptor activity, which may contribute to a broader therapeutic profile.[5]

Caption: Simplified D2-like receptor signaling pathway upon agonist binding.

Serotonin Receptor Activity

Aminotetralin derivatives also exhibit high affinity and functional activity at various serotonin (5-HT) receptor subtypes, most notably the 5-HT1A receptor.[1][6]

-

5-HT1A Receptors: The prototypical 5-HT1A agonist, 8-OH-DPAT ((+)-8-hydroxy-2-(dipropylamino)tetralin), is a classic example from this chemical family.[7] It has been instrumental in studying the function of the 5-HT1A receptor for decades.[7] Agonism at these receptors is associated with antidepressant and anxiolytic effects.[7] Like the D2-like receptors, 5-HT1A receptors are Gi/o-coupled, and their activation also leads to the inhibition of adenylyl cyclase.[8]

-

Other 5-HT Subtypes: Research has expanded to characterize the activity of aminotetralins at other 5-HT receptors, including 5-HT1B, 5-HT1D, and 5-HT7.[6][7] The high sequence homology among 5-HT1 subtypes presents a significant challenge in developing subtype-selective ligands.[6][9]

Part 2: Structure-Activity Relationships (SAR)

The pharmacological profile of an aminotetralin derivative is exquisitely sensitive to its chemical structure. Understanding these relationships is fundamental to drug design.

Aromatic Ring Substitutions

The position and nature of substituents on the aromatic ring are critical determinants of receptor affinity and selectivity.[1]

-

Hydroxyl Groups: Hydroxylation, particularly at the 5, 6, 7, or 8 positions, is crucial for activity. For instance, the hydroxyl group of 8-OH-DPAT is essential for its high affinity at 5-HT1A receptors.

-

Methoxy Groups: Methoxy groups can serve as bioisosteres for hydroxyl groups and can function as prodrugs, undergoing O-demethylation in vivo to reveal the active hydroxylated compound.[1]

-

Aryl/Heteroaryl Groups: Adding aryl or heteroaryl groups, especially at the C5 position, can produce potent ligands. For example, a 2'-fluorophenyl substituent at C5 has been shown to confer high affinity for 5-HT1A receptors.[6]

Amino Group Modifications

Modification of the 2-amino group significantly impacts both the affinity and efficacy of these compounds.[1]

-

N-Alkylation: The size and nature of the alkyl groups on the nitrogen atom are key. For many dopamine agonists, two n-propyl groups (as in 8-OH-DPAT) are optimal for D2/D3 receptor affinity.

-

Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen can influence selectivity. Secondary amines in some series have shown greater β-adrenoceptor activity, while tertiary amines displayed more α-adrenoceptor activity.[10]

Stereochemistry

The stereochemistry at the C2 position is often critical for biological activity. For many 5-substituted-2-aminotetralins (5-SATs), the (2S) enantiomer is strongly preferred over the (2R) enantiomer for binding to 5-HT1A, 5-HT1B, and 5-HT1D receptors.[11] For 8-OH-DPAT, the (R)-enantiomer acts as a full and potent agonist at the 5-HT1A receptor, whereas the (S)-enantiomer is a partial agonist.[12][13]

| Compound | Target Receptor(s) | Key Structural Feature(s) | Primary Activity |

| Rotigotine | D3 > D2 > D1, 5-HT1A | (S)-enantiomer, 5-hydroxy group, N-propyl-thienylethyl group | Dopamine Agonist[2][4][5] |

| 8-OH-DPAT | 5-HT1A, 5-HT7 | 8-hydroxy group, N,N-dipropyl groups | Serotonin Agonist[7][14] |

| (S)-5-FPT | α2A-Adrenergic, α2C-Adrenergic | (S)-enantiomer, 5-(2'-fluorophenyl) group | α2A Agonist, α2C Inverse Agonist[15] |

Part 3: Therapeutic Applications

The ability of aminotetralin derivatives to modulate dopaminergic and serotonergic systems has led to their application in treating several major CNS disorders.

-

Parkinson's Disease (PD): PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra.[16] Dopamine agonists like Rotigotine help alleviate motor symptoms by directly stimulating dopamine receptors, mimicking the effect of dopamine.[2][17] This approach is a cornerstone of symptomatic PD treatment, often used alongside levodopa.[3]

-

Depression and Anxiety: The antidepressant and anxiolytic effects of compounds targeting 5-HT1A receptors are well-documented.[7] By activating these receptors, aminotetralin derivatives can modulate serotonergic neurotransmission, a key strategy in managing mood disorders.[18][19]

-

Restless Legs Syndrome (RLS): The dopaminergic activity of Rotigotine has also proven effective in treating RLS, a neurological disorder characterized by an irresistible urge to move the legs.[4][5]

Part 4: Key Experimental Protocols for Evaluation

The characterization of novel aminotetralin derivatives relies on a suite of standardized in vitro and in vivo assays. The causality behind these experimental choices lies in the need to build a comprehensive pharmacological profile, from initial receptor binding to functional cellular response and, finally, to behavioral outcomes in a whole organism.

In Vitro Assay: Radioligand Binding

Principle: This is a foundational technique to determine the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity, radioactively labeled ligand ("radioligand") for binding to receptors in a tissue or cell membrane preparation. The measure of affinity is the Ki (inhibition constant).

Self-Validating System: The protocol's integrity relies on the parallel determination of "total binding" (radioligand alone), "non-specific binding" (in the presence of a vast excess of an unlabeled standard drug to saturate all specific receptor sites), and "specific binding" (calculated as Total - Non-specific). This ensures that the measured competition is genuinely for the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells transfected with the human D2 receptor) in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + radioligand (e.g., [³H]-Spiperone for D2 receptors) + assay buffer.

-

Non-specific Binding (NSB): Membranes + radioligand + high concentration of a standard unlabeled ligand (e.g., 10 µM haloperidol).

-

Competition: Membranes + radioligand + varying concentrations of the aminotetralin test compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Assay: cAMP Functional Assay

Principle: This assay determines the functional activity of a compound (agonist, antagonist, inverse agonist) at Gi/o- or Gs-coupled receptors. For Gi/o-coupled receptors like D2 or 5-HT1A, an agonist will inhibit the production of cAMP. The assay measures this change in intracellular cAMP concentration.

Self-Validating System: The experiment includes a stimulant (e.g., Forskolin) that directly activates adenylyl cyclase to produce a robust, measurable cAMP signal. The ability of the test compound to inhibit this stimulated signal is a direct measure of its Gi/o-agonist activity. A known agonist is used as a positive control.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells with the human 5-HT1A receptor) in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP that is produced.

-

Treatment: Add varying concentrations of the aminotetralin test compound to the wells. For antagonist mode, add the test compound first, then add a known agonist.

-

Stimulation: Add a stimulating agent (e.g., Forskolin) to all wells (except the basal control) to activate adenylyl cyclase.[1]

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[1]

-

Data Analysis: Plot the cAMP level against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50.

Part 5: Future Directions and Emerging Targets

While the primary focus has been on dopamine and serotonin receptors, the versatile aminotetralin scaffold is being explored for its activity at other targets.

-

Adrenergic Receptors: Certain aminotetralin derivatives have been shown to interact with α- and β-adrenoceptors, with some compounds acting as α2A agonists and α2C inverse agonists, a novel profile with potential therapeutic implications.[10][15]

-

Trace Amine-Associated Receptors (TAARs): TAARs, particularly TAAR1, are emerging as important modulators of monoaminergic systems and are being investigated as novel targets for depression and other psychiatric disorders.[19] The structural similarity of aminotetralins to trace amines makes them intriguing candidates for TAAR-targeted drug discovery.

-

Antifungal/Anticancer Activity: Beyond neuroscience, the aminotetralin nucleus has been incorporated into novel compounds demonstrating antifungal and anticancer activities, highlighting the broad utility of this chemical scaffold.[20][21]

The continued exploration of the aminotetralin scaffold, driven by a deep understanding of its structure-activity relationships and evaluated through robust experimental protocols, promises to deliver next-generation therapeutics for a host of challenging diseases.

References

- The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).

-

McCorvy, J. D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications - American Chemical Society. Retrieved from [Link]

-

What is the mechanism of Rotigotine? (2024). Patsnap Synapse. Retrieved from [Link]

-

Rotigotine Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]

-

8-OH-DPAT - Wikipedia. (n.d.). Retrieved from [Link]

-

Rotigotine - Wikipedia. (n.d.). Retrieved from [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

-

INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf - NIH. (2016). Retrieved from [Link]

-

Horn, A. S. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. PubMed - NIH. Retrieved from [Link]

-

Meneses, A. (1997). Mechanism of action of 8-OH-DPAT on learning and memory. PubMed. Retrieved from [Link]

-

De, B., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed. Retrieved from [Link]

-

Elshoff, J. P., et al. (2016). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PMC - PubMed Central. Retrieved from [Link]

-

Kuszczyk, M., et al. (2013). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed. Retrieved from [Link]

-

McCorvy, J. D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC - NIH. Retrieved from [Link]

-

Björk, L., et al. (1991). Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. PubMed. Retrieved from [Link]

-

McCorvy, J. D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. Retrieved from [Link]

-

McCorvy, J. D., et al. (2025). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ResearchGate. Retrieved from [Link]

-

Wang, W., et al. (2012). Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. ACS Publications. Retrieved from [Link]

-

McCorvy, J. D., et al. (2013). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC - PubMed Central. Retrieved from [Link]

-

Ilhan, M., et al. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. PubMed. Retrieved from [Link]

-

2-Aminotetralin - Wikipedia. (n.d.). Retrieved from [Link]

-

Seiler, M. P., et al. (1982). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Staneva, D., et al. (1983). [Adrenomimetic activity of a derivative of 2-aminotetralin]. PubMed. Retrieved from [Link]

-

Ma, Z.-G., et al. (n.d.). Natural and bioactive molecules containing chiral 2-aminotetralin. ResearchGate. Retrieved from [Link]

- US20080146622A1 - Use Of Substituted 2-Aminotetralins For Preventive Treatment Of Parkinson's Disease - Google Patents. (n.d.).

-

Cannon, J. G., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of N14-Amino Acid-Substituted Tetrandrine Derivatives as Potential Antitumor Agents against Human Colorectal Cancer - NIH. (n.d.). Retrieved from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

-

Multifunctional role of natural products for the treatment of Parkinson's disease: At a glance. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PubMed Central. (2024). Retrieved from [Link]

-

Synthesis and Study of Biological Activities of Novel Analogues of Tetralins - ResearchGate. (n.d.). Retrieved from [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). Retrieved from [Link]

-

Pharmaceutical research: newly discovered substance can inhibit Parkinson's - News - Utrecht University. (2021). Retrieved from [Link]

-

Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - Frontiers. (2025). Retrieved from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2025). ResearchGate. Retrieved from [Link]

-

Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - Frontiers. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 3. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Rotigotine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Multifunctional role of natural products for the treatment of Parkinson’s disease: At a glance [frontiersin.org]

- 17. US20080146622A1 - Use Of Substituted 2-Aminotetralins For Preventive Treatment Of Parkinson's Disease - Google Patents [patents.google.com]

- 18. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Virtuoso: 5,6,7,8-Tetrahydro-1-naphthylamine as a Cornerstone in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold